molecular formula C14H22FNO B8162611 8-(3-Fluorophenoxy)octan-1-amine

8-(3-Fluorophenoxy)octan-1-amine

Cat. No.: B8162611
M. Wt: 239.33 g/mol
InChI Key: BYPJQDFKLLOKQU-UHFFFAOYSA-N
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Description

8-(3-Fluorophenoxy)octan-1-amine is an organic compound characterized by the presence of a fluorophenoxy group attached to an octan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenoxy)octan-1-amine typically involves the following steps:

    Formation of 3-Fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Etherification: The 3-fluorophenol is then reacted with 1-bromo-octane in the presence of a base like potassium carbonate to form 8-(3-Fluorophenoxy)octane.

    Amination: Finally, the 8-(3-Fluorophenoxy)octane undergoes nucleophilic substitution with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenoxy)octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

8-(3-Fluorophenoxy)octan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenoxy)octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Phenoxyoctan-1-amine: Lacks the fluorine atom, which may result in different binding properties and reactivity.

    8-(4-Fluorophenoxy)octan-1-amine: The fluorine atom is in a different position, potentially affecting its chemical and biological properties.

    8-(3-Chlorophenoxy)octan-1-amine: Substitution of fluorine with chlorine can lead to changes in reactivity and biological activity.

Uniqueness

8-(3-Fluorophenoxy)octan-1-amine is unique due to the presence of the fluorine atom in the 3-position of the phenoxy group. This can significantly influence its electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(3-fluorophenoxy)octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO/c15-13-8-7-9-14(12-13)17-11-6-4-2-1-3-5-10-16/h7-9,12H,1-6,10-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJQDFKLLOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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